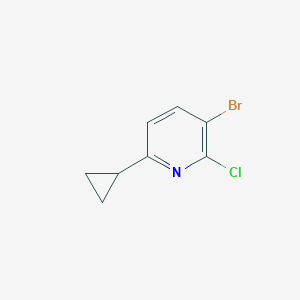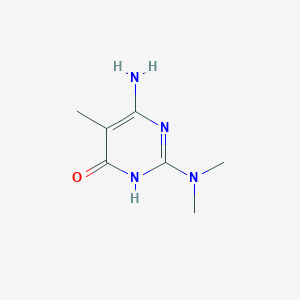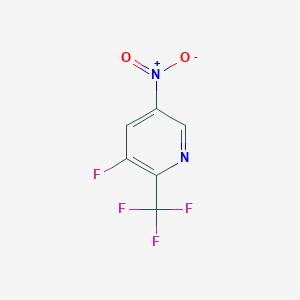
3-Fluoro-5-nitro-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-nitro-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. The presence of fluorine atoms and a nitro group in its structure imparts unique physical, chemical, and biological properties. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its electron-withdrawing substituents and reduced basicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-nitro-2-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature . Another approach involves the use of trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using advanced fluorinating reagents and catalysts. The process conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro and fluorine groups can be substituted under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions include amino derivatives, substituted pyridines, and oxidized pyridine compounds .
Scientific Research Applications
3-Fluoro-5-nitro-2-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 3-Fluoro-5-nitro-2-(trifluoromethyl)pyridine involves its interaction with molecular targets through its electron-withdrawing groups. The nitro and trifluoromethyl groups enhance the compound’s ability to form strong interactions with biological molecules, affecting various pathways and processes. These interactions can lead to the inhibition of enzymes or disruption of cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine
- 2,3-Difluoro-5-(trifluoromethyl)pyridine
Uniqueness
3-Fluoro-5-nitro-2-(trifluoromethyl)pyridine is unique due to the presence of both a nitro group and multiple fluorine atoms. This combination imparts distinct electronic properties, making it more reactive and versatile in various chemical reactions compared to its analogs .
Properties
Molecular Formula |
C6H2F4N2O2 |
|---|---|
Molecular Weight |
210.09 g/mol |
IUPAC Name |
3-fluoro-5-nitro-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2F4N2O2/c7-4-1-3(12(13)14)2-11-5(4)6(8,9)10/h1-2H |
InChI Key |
YGBKACQCAAATKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


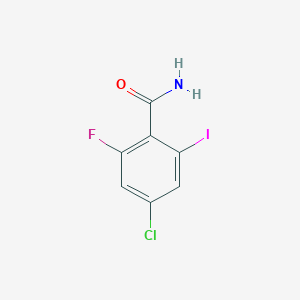

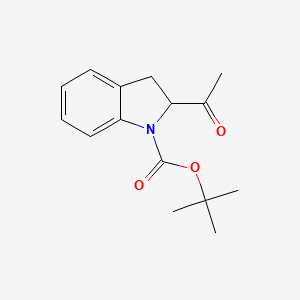
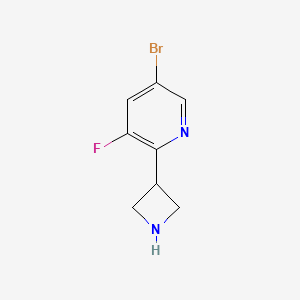
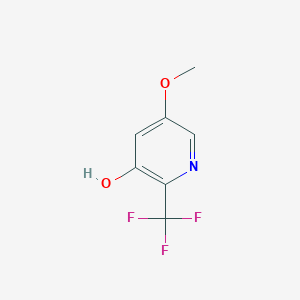
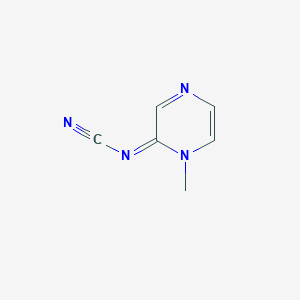
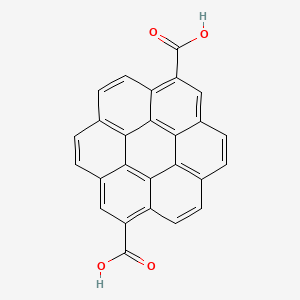
![tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13124117.png)
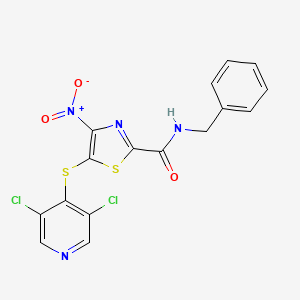
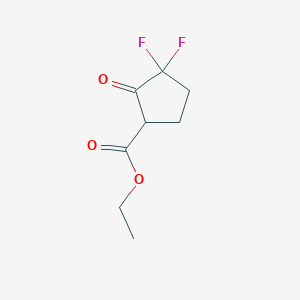
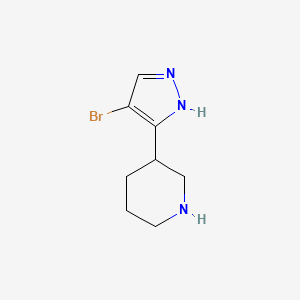
![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)
